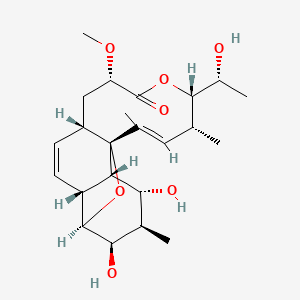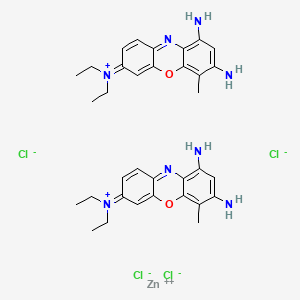![molecular formula C20H18F3N3O2S B14110071 (2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B14110071.png)
(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its diverse biological activities, and is substituted with methoxyphenyl and trifluoromethylphenyl groups, enhancing its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(trifluoromethyl)benzyl bromide in the presence of a base to yield the final thiazolidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiazolidine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-[(Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazolidinone core is known for exhibiting various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, (2Z)-2-[(Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazolidin-4-one is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione, share structural similarities and exhibit similar biological activities.
Hydrazones: Compounds like phenylhydrazones have similar hydrazine-based structures and are used in similar applications.
Uniqueness
(2Z)-2-[(Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H18F3N3O2S |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
(2E)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18F3N3O2S/c1-12(14-6-8-16(28-2)9-7-14)25-26-19-24-18(27)17(29-19)11-13-4-3-5-15(10-13)20(21,22)23/h3-10,17H,11H2,1-2H3,(H,24,26,27)/b25-12+ |
Clé InChI |
PFJDADSLLGBQOU-BRJLIKDPSA-N |
SMILES isomérique |
C/C(=N\N=C\1/NC(=O)C(S1)CC2=CC(=CC=C2)C(F)(F)F)/C3=CC=C(C=C3)OC |
SMILES canonique |
CC(=NN=C1NC(=O)C(S1)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{(2Z)-2-[(3E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14109993.png)
![3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110005.png)
![2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110010.png)
![4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one](/img/structure/B14110015.png)
![5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110022.png)
![1-[4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110028.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B14110030.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110032.png)

![ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14110048.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110060.png)
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110080.png)
![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110094.png)
